4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N,4-bis(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-24-18-9-3-15(4-10-18)16-5-13-20(14-6-16)26(22,23)21-17-7-11-19(25-2)12-8-17/h3-14,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGVVOHRKYQUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-methoxy-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps
Biological Activity
4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a biphenyl core with methoxy and sulfonamide functional groups, which contribute to its biological activity. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, allowing it to bind to specific enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways. The sulfonamide group enhances its potential as an enzyme inhibitor by forming hydrogen bonds with amino acid residues in the active sites of target proteins.
Antimicrobial Properties
Sulfonamides have historically been recognized for their antibacterial properties. Research has shown that this compound exhibits moderate inhibitory effects against various bacterial strains. The mechanism involves competitive inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
Anticancer Potential
Recent studies have explored the anticancer properties of sulfonamide derivatives. For instance, compounds similar to this compound have been shown to inhibit tumor-associated carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor progression and metastasis. Inhibition constants (IC50) for these compounds ranged from 35.9 nM to 170.0 nM against hCA isoforms, indicating significant potency .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of carbonic anhydrase isoforms, which are crucial for maintaining acid-base balance in tissues. The selectivity and potency against specific isoforms suggest potential therapeutic applications in conditions like glaucoma and epilepsy .
Case Studies
- Antiviral Activity : A study highlighted the antiviral properties of related compounds against SARS-CoV-2, demonstrating that modifications on the biphenyl structure could enhance efficacy against viral infections .
- Anticancer Efficacy : Another research effort focused on the dual inhibition of hCA IX and hCA XII by sulfonamide derivatives, with several compounds showing IC50 values below 100 nM against these targets .
Data Tables
Scientific Research Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester serves as an important intermediate in the synthesis of various APIs. Its structure allows it to participate in reactions that form complex medicinal compounds. For instance, it has been utilized in synthesizing derivatives that exhibit anti-cancer properties, particularly in the development of kinase inhibitors such as imatinib .
Antimicrobial Activity
Research has indicated that compounds similar to 5-nitro derivatives possess antimicrobial properties. Studies have shown that modifications of this compound can lead to derivatives with enhanced activity against bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Synthesis of Imatinib
A notable application of 5-nitro-2-piperazin-1-yl-benzoic acid methyl ester is in the synthesis of imatinib, a drug used to treat certain types of cancer. The process involves using this compound as an intermediate which undergoes several chemical transformations to yield imatinib with high efficiency and yield under environmentally friendly conditions .
Case Study 2: Development of Antimicrobial Agents
Another study focused on the modification of the nitro group in piperazine derivatives to enhance their antimicrobial efficacy. The results demonstrated that specific modifications led to compounds with significantly improved activity against resistant bacterial strains, showcasing the potential of this compound in developing new antibiotics .
Comparative Analysis Table
| Application Area | Description | Example Compound |
|---|---|---|
| Synthesis of APIs | Intermediate for complex medicinal compounds | Imatinib |
| Antimicrobial Research | Development of derivatives with enhanced activity against bacteria | Modified piperazine derivatives |
| Chemical Synthesis | Building block for various organic synthesis processes | Various pharmaceutical intermediates |
Comparison with Similar Compounds
Structural Analogues
2.1.1. Biphenyl Sulfonamides
4′-Chloro-N-Mesityl-[1,1′-Biphenyl]-4-Sulfonamide (B8) :
- Substituents : Chloro (4′), mesityl (N-linked).
- Properties : Higher melting point (214–215°C) due to increased crystallinity from the chloro group. Yield: 83.8% via Suzuki-Miyaura coupling. Exhibits 99.3% HPLC purity, suggesting robust synthetic control .
- Key Difference : The electron-withdrawing chloro group may reduce solubility but enhance binding to hydrophobic enzyme pockets compared to methoxy substituents.
- N-(3,4-Dimethoxyphenyl)-4′-(Trifluoromethoxy)-[1,1′-Biphenyl]-4-Sulfonamide (D1): Substituents: Trifluoromethoxy (4′), dimethoxy (3,4-positions on N-linked phenyl). Properties: Lower melting point (145–146°C) due to steric bulk and reduced packing efficiency. Yield: 80.7% .
2.1.2. Biphenyl Carboxamides
- 3'-Methoxy-N-(4-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (11a) :
- Substituents : Methoxy (3′), methyl (N-linked).
- Properties : Synthesized via palladium-catalyzed coupling (98% yield). IR shows a carbonyl stretch at 1635 cm⁻¹, distinct from sulfonamide’s S=O stretches (~1350 cm⁻¹). NMR reveals deshielding of the methoxy protons (δ 3.40–3.85 ppm) .
- Key Difference : Carboxamides generally exhibit lower metabolic stability than sulfonamides due to susceptibility to hydrolysis.
Functional Group Variations
- PF-915275 (N-(6-Aminopyridin-2-yl)-4′-cyanobiphenyl-4-sulfonamide): Substituents: Cyano (4′), aminopyridinyl (N-linked). Properties: Acts as a carbonic anhydrase inhibitor. The cyano group enhances dipole interactions, while the aminopyridine moiety may participate in hydrogen bonding .
- Properties: Simpler structure with lower molecular weight.
Key Observations :
- Suzuki-Miyaura coupling is universally employed for biphenyl core formation.
- Yields decrease with increasing steric bulk (e.g., trifluoromethoxy in D1 vs. methoxy in target compound) .
Spectroscopic and Analytical Data
| Property | Target Compound | 4′-Chloro-N-Mesityl (B8) | 3'-Methoxy Carboxamide (11a) |
|---|---|---|---|
| ¹H NMR (δ ppm) | Methoxy peaks: ~3.75–3.85 | Aromatic protons: 7.32–7.53 | Methoxy peaks: 3.40–3.85 |
| IR (cm⁻¹) | S=O stretches: ~1210, 1330 | S=O stretches: ~1210 | C=O stretch: 1635 |
| HPLC Purity | Not reported | 99.3% | Not reported |
| Melting Point | Not reported | 214–215°C | Oil (no MP reported) |
Q & A
Q. What are the standard synthetic methodologies for preparing 4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the biphenyl sulfonyl chloride intermediate via Suzuki-Miyaura cross-coupling between 4-methoxyphenylboronic acid and 4-bromo-N-(4-methoxyphenyl)benzamide, using Pd catalysts (e.g., tetrakistriphenylphosphine palladium) and cesium carbonate as a base .
- Step 2 : Sulfonamide formation by reacting the sulfonyl chloride intermediate with 4-methoxyaniline under anhydrous conditions. PyBOP®-mediated amidation in dry DMF is a common method, followed by purification via flash column chromatography (e.g., 1:1 EtOAc:Hex) .
Q. How can researchers confirm the structural integrity of this compound?
Key characterization methods include:
- NMR Spectroscopy : 1H and 13C NMR to verify methoxy group positions and sulfonamide connectivity .
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects (e.g., torsion angles between aromatic rings) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₂₀H₁₈N₂O₄S).
Q. What biological activities are associated with this compound?
While direct data on this compound is limited, structurally related sulfonamides exhibit:
- Antimicrobial Activity : Inhibition of bacterial enzymes (e.g., dihydropteroate synthase) via sulfonamide functional group interactions .
- Anticancer Potential : Modulation of histone methyltransferases or protein degradation pathways, as seen in analogs with biphenyl sulfonamide scaffolds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Critical parameters include:
- Catalyst Loading : Reducing Pd catalyst to 0.02 eq. minimizes side reactions while maintaining efficiency .
- Solvent Selection : Anhydrous DMF or THF enhances amidation kinetics .
- Temperature Control : Maintaining 80–100°C during Suzuki coupling prevents premature dehalogenation .
- Purification : Gradient elution in chromatography (e.g., 20–70% EtOAc in hexane) improves separation of polar byproducts .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies:
- Dose-Response Studies : Establish IC₅₀ values under standardized conditions (e.g., 72-hour incubation in MTT assays) .
- Structural Validation : Confirm compound purity (>95% by HPLC) to exclude impurities as confounding factors .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., 17β-hydroxysteroid dehydrogenase type 2) to isolate mechanistic effects .
Q. What computational tools can predict binding modes of this compound with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., sulfonamide binding to Zn²⁺ in carbonic anhydrase) .
- MD Simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Relate substituent effects (e.g., methoxy group position) to activity using descriptors like LogP and polar surface area .
Q. What strategies enhance metabolic stability for in vivo studies?
- Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow oxidative metabolism .
- Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester linkages for improved bioavailability .
- CYP450 Inhibition Screening : Identify metabolic hotspots using liver microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
